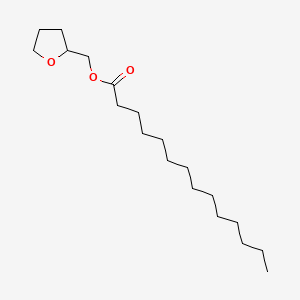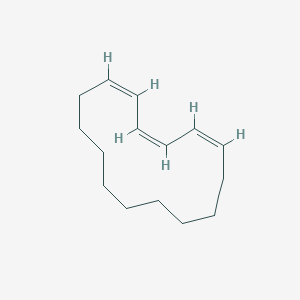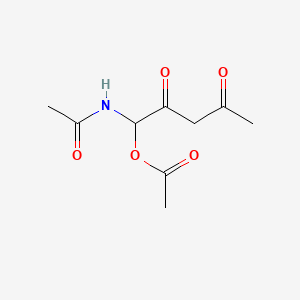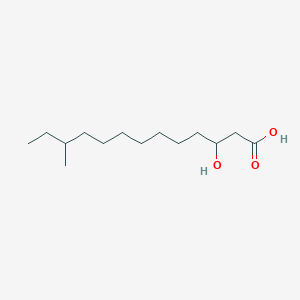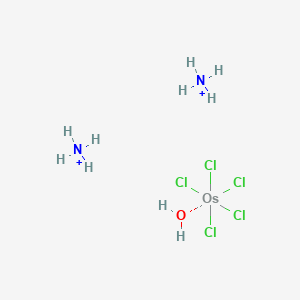
Sodium 2-hydroxy-9H-carbazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxy-9H-carbazole-1-carboxylate is a chemical compound that belongs to the class of carbazole derivatives Carbazoles are heterocyclic aromatic compounds known for their diverse biological and chemical properties This particular compound features a sodium salt of 2-hydroxy-9H-carbazole-1-carboxylic acid, making it soluble in water and other polar solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-hydroxy-9H-carbazole-1-carboxylate typically involves the following steps:
Formation of 2-hydroxy-9H-carbazole-1-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Neutralization with Sodium Hydroxide: The resulting 2-hydroxy-9H-carbazole-1-carboxylic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-hydroxy-9H-carbazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylate group can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-oxo-9H-carbazole-1-carboxylate, while reduction of the carboxylate group can produce 2-hydroxy-9H-carbazole-1-methanol .
Scientific Research Applications
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-9H-carbazole-1-carboxylate depends on its specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-9H-carbazole: Lacks the carboxylate group, making it less soluble in water.
9H-carbazole-1-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Uniqueness
Sodium 2-hydroxy-9H-carbazole-1-carboxylate is unique due to its combination of hydroxyl and carboxylate groups, which confer distinct chemical and biological properties. Its solubility in water and potential for diverse chemical modifications make it a valuable compound for research and industrial applications .
Properties
CAS No. |
83763-53-5 |
|---|---|
Molecular Formula |
C13H8NNaO3 |
Molecular Weight |
249.20 g/mol |
IUPAC Name |
sodium;2-hydroxy-9H-carbazole-1-carboxylate |
InChI |
InChI=1S/C13H9NO3.Na/c15-10-6-5-8-7-3-1-2-4-9(7)14-12(8)11(10)13(16)17;/h1-6,14-15H,(H,16,17);/q;+1/p-1 |
InChI Key |
QETTYYZFXGQNHF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




